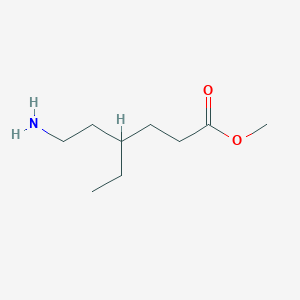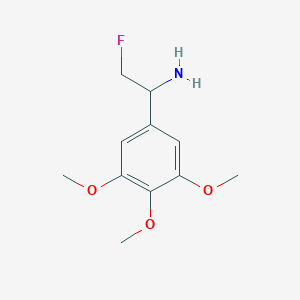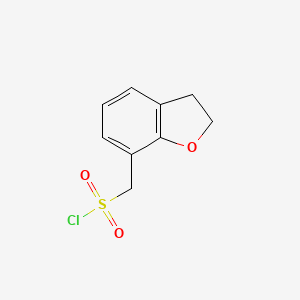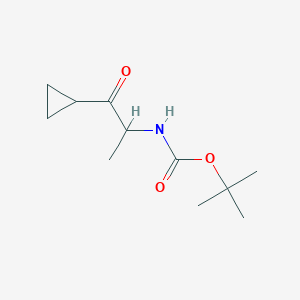
Sodium 3-fluoro-2-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-fluoro-2-methylbenzene-1-sulfinate: is an organosulfur compound with the molecular formula C₇H₆FNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of a fluorine atom and a methyl group on the benzene ring. This compound is primarily used in organic synthesis as a building block for various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-fluoro-2-methylbenzene-1-sulfinate typically involves the sulfonylation of 3-fluoro-2-methylbenzene with sulfur dioxide and a suitable base, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Polar solvents like dimethyl sulfoxide or acetonitrile
Catalysts: Transition metal catalysts such as palladium or copper may be used to enhance the reaction rate.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-fluoro-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products:
Sulfonic Acids: Formed through oxidation
Sulfides: Formed through reduction
Substituted Benzene Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Sodium 3-fluoro-2-methylbenzene-1-sulfinate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosulfur compounds, including sulfonamides, sulfones, and thiosulfonates.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 3-fluoro-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfinyl group to various substrates, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can inhibit or modify enzyme activity by reacting with active site residues.
Signal Transduction Pathways: It may interfere with cellular signaling by modifying key proteins involved in these pathways.
Comparison with Similar Compounds
- Sodium 3-fluorobenzene-1-sulfinate
- Sodium 2-methylbenzene-1-sulfinate
- Sodium 4-fluoro-2-methylbenzene-1-sulfinate
Comparison: Sodium 3-fluoro-2-methylbenzene-1-sulfinate is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, and distinct reactivity patterns in synthetic applications.
Properties
Molecular Formula |
C7H6FNaO2S |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;3-fluoro-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-6(8)3-2-4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
PNNDPGJWCOOZRM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


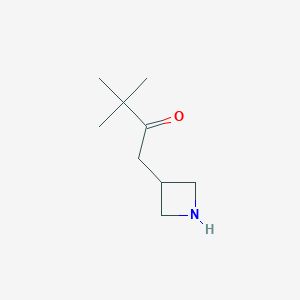

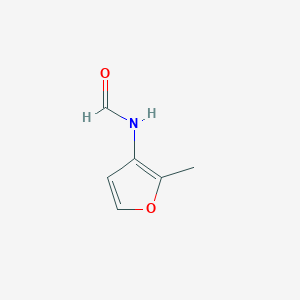

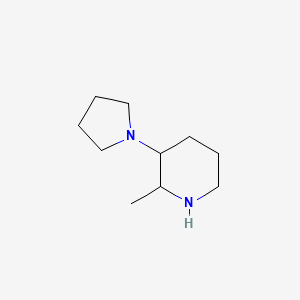
![2H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B13161559.png)
